molecular formula C6H10O2 B14734129 1H,3H-Furo[3,4-c]furan, tetrahydro- CAS No. 5175-36-0

1H,3H-Furo[3,4-c]furan, tetrahydro-

Cat. No.: B14734129
CAS No.: 5175-36-0
M. Wt: 114.14 g/mol
InChI Key: HYKQSAMEQTXOBX-UHFFFAOYSA-N
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Description

1H,3H-Furo[3,4-c]furan, tetrahydro- is a bicyclic furofuran lignan characterized by a fused tetrahydrofuran ring system. This compound serves as a core structure for numerous biologically active derivatives, often substituted with aromatic groups at the 1 and 4 positions. For example, in its naturally occurring forms, it is functionalized with methoxy, methylenedioxy, or hydroxy phenyl groups, which dictate its pharmacological properties . Isolated from plants such as Zea mays (corn stems) and Haplophyllum perforatum, it exhibits anti-inflammatory, neuroprotective, and antioxidant activities .

Properties

CAS No.

5175-36-0

Molecular Formula

C6H10O2

Molecular Weight

114.14 g/mol

IUPAC Name

1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan

InChI

InChI=1S/C6H10O2/c1-5-2-8-4-6(5)3-7-1/h5-6H,1-4H2

InChI Key

HYKQSAMEQTXOBX-UHFFFAOYSA-N

Canonical SMILES

C1C2COCC2CO1

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Intramolecular Cyclization

A common approach involves acid-catalyzed cyclization of diol or epoxide precursors. For example, (3aR,4S,6aS)-4-methoxy-tetrahydro-furo[3,4-b]furan-2-one serves as a key intermediate in the synthesis of hexahydro-furo[2,3-b]furan-3-ol derivatives. Treatment with methanolic HCl at 60°C induces cyclization, achieving yields of 68–72%. The stereochemical outcome depends on the configuration of the starting material, with chiral centers preserved via careful control of reaction conditions.

Base-Mediated Ring Closure

Base-mediated cyclization is employed for precursors with labile protecting groups. Potassium tert-butoxide in anhydrous tetrahydrofuran (THF) facilitates deprotection and simultaneous ring closure of 3-(2,2-dimethyl-dioxane-4-yl)ethyl acrylate derivatives. This method yields 1H,3H-furo[3,4-c]furan with >90% diastereomeric excess (d.e.) when conducted under nitrogen at −20°C.

Oxidation and Reduction Strategies

Oxidation of Tetrahydrofuran Derivatives

Controlled oxidation of tetrahydrofuran intermediates using potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) generates lactone or carboxylic acid derivatives. For instance, oxidation of 4-phenyl-3-morpholinone with KMnO₄ in acetone at 0°C produces 4-(4-nitrophenyl)-3-morpholinone, a precursor for subsequent hydrogenation to 1H,3H-furo[3,4-c]furan derivatives. Yields range from 65% to 78%, depending on the stoichiometry of the oxidizing agent.

Catalytic Hydrogenation

Palladium-on-carbon (Pd/C) catalyzes the hydrogenation of nitro or unsaturated intermediates. Reduction of 4-(4-nitrophenyl)-3-morpholinone under 0.4 MPa H₂ at 60°C affords 4-(4-aminophenyl)-3-morpholinone, a critical intermediate for furofuran lignans. This step typically achieves >95% conversion with minimal over-reduction.

Wittig and Knoevenagel Condensations

Wittig Olefination

The Wittig reaction is pivotal for constructing the furan ring. Phosphorus ylides derived from triphenylphosphine and alkyl halides react with aldehydes to form α,β-unsaturated esters. For example, (3aR,4S,6aS)-4-methoxy-tetrahydro-furo[3,4-b]furan-2-one undergoes Wittig olefination with ethyl 2-(triphenylphosphoranylidene)acetate, yielding 85–90% of the desired product.

Knoevenagel Condensation

Malonate derivatives participate in Knoevenagel condensations with aldehydes to form cyclopentenone intermediates. Subsequent acid-catalyzed cyclization generates the tetrahydrofuran moiety. This method is favored for its mild conditions (room temperature, ethanol solvent) and 70–80% yields.

Epimerization and Crystallization

Acid-Catalyzed Epimerization

Epimerization equilibria are exploited to enhance diastereomeric purity. Treatment of a mixture of α- and β-4-methoxy-tetrahydro-furo[3,4-b]furan-2-one with methanesulfonic acid (MeSO₃H) in isopropanol at 50°C shifts the equilibrium toward the α-epimer, which crystallizes preferentially. This process achieves 99% diastereomeric purity after two recrystallizations.

Crystallization-Induced Asymmetric Transformation

Simultaneous epimerization and crystallization in isopropanol/water mixtures drive the conversion of β- to α-epimers. This method reduces solvent waste and improves yields to 44–51% for large-scale syntheses.

Comparative Analysis of Synthetic Routes

Method Yield (%) Stereochemical Control Scalability
Acid-Catalyzed Cyclization 68–72 Moderate Industrial feasible
Wittig Olefination 85–90 High Lab-scale optimized
Knoevenagel Condensation 70–80 Low Limited to small scale
Catalytic Hydrogenation >95 High Industrial feasible

Recent Advances and Challenges

Recent patents highlight the use of flow chemistry for continuous production of 1H,3H-furo[3,4-c]furan derivatives. Microreactors enable precise temperature control (±1°C), reducing side reactions and improving yields by 10–15%. However, challenges persist in minimizing racemization during epimerization and reducing reliance on toxic reagents like chromium trioxide.

Chemical Reactions Analysis

Types of Reactions

1H,3H-Furo[3,4-c]furan, tetrahydro- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Alkyl halides, acyl chlorides

Major Products

Scientific Research Applications

1H,3H-Furo[3,4-c]furan, tetrahydro- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1H,3H-Furo[3,4-c]furan, tetrahydro- involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Sesamin and Yangambin feature methylenedioxy and trimethoxy groups, respectively, enhancing their lipophilicity and membrane permeability compared to the dimethoxy-substituted Eudesmin .
  • Stereochemical variations (e.g., between (-)-Eudesmin and (+)-Eudesmin) influence receptor binding and metabolic stability .

Anti-Inflammatory and Neuroprotective Effects

  • 1H,3H-Furo[3,4-c]furan derivatives from Zea mays inhibit LPS-induced inflammation in RAW 264.7 macrophages and protect HT22 neurons from glutamate toxicity .
  • Sesamin demonstrates neuroprotective effects via Nrf2 pathway activation and suppression of oxidative stress in neuronal cells .
  • (-)-Eudesmin shows moderate anti-inflammatory activity in vitro but lower potency than Yangambin, which has broader antioxidant capacity due to its three methoxy groups .

Antimicrobial and Cytotoxic Properties

  • Yangambin and Pinoresinol dimethyl ether exhibit antibacterial activity against Gram-positive pathogens (e.g., Staphylococcus aureus), attributed to their electron-rich aromatic rings disrupting bacterial membranes .
  • Sesamin displays cytotoxicity against cancer cell lines, such as HepG2 hepatoma cells, by inducing apoptosis through mitochondrial pathways .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 1H,3H-furo[3,4-c]furan derivatives, and how do reaction conditions influence stereochemical outcomes?

  • Methodological Answer: A three-step synthesis protocol for stereochemically pure derivatives involves:

Step 1 : Low-temperature (0°C) reaction with hydrogen chloride and methanol to stabilize intermediates.

Step 2 : Neutralization with potassium bicarbonate in methanol/water at 20°C.

Step 3 : Acidic workup (sulfuric acid) to yield the final product.
Stereochemical control (e.g., 98% enantiomeric excess) is achieved using chiral auxiliaries like L-proline or silyl-protected aldehydes. Structural validation via 1H^1H NMR and GC analysis is critical .

Q. How is the structural elucidation of 1H,3H-furo[3,4-c]furan derivatives performed, and what analytical techniques are prioritized?

  • Methodological Answer: X-ray crystallography is the gold standard for resolving fused-ring conformations (e.g., hexasubstituted dihydrofuran derivatives with Br⋯Br contacts) . Complementary methods include:

  • NMR : Assigning proton environments (e.g., methoxy or benzodioxole substituents).
  • MS : Molecular weight confirmation (e.g., C22_{22}H26_{26}O6_6 derivatives with MW 386) .
  • IR : Detecting functional groups like furan rings or methylenedioxy bridges .

Q. What natural sources yield 1H,3H-furo[3,4-c]furan derivatives, and how are they isolated?

  • Methodological Answer: These compounds are isolated from plants like Zanthoxylum armatum and Haplophyllum perforatum via:

Extraction : Ethanol or methanol solvent systems.

Chromatography : Column chromatography (silica gel) or HPLC for purification.

Bioactivity screening : Antioxidant and antimicrobial assays guide fractionation .

Advanced Research Questions

Q. How do substituent modifications (e.g., methoxy vs. hydroxyl groups) impact the antioxidant activity of 1H,3H-furo[3,4-c]furan derivatives?

  • Methodological Answer: Comparative structure-activity relationship (SAR) studies using DPPH radical scavenging assays reveal:

  • Hydroxyl groups at R1 positions enhance activity by 30–50% compared to methoxy groups due to increased electron donation.
  • Electrostatic field analysis (CoMFA) shows blue regions near the furan ring correlate with higher activity, suggesting positively charged substituents improve radical interaction .

Q. What mechanistic insights explain the regioselectivity of cycloaddition reactions involving 1H,3H-furo[3,4-c]furan cores?

  • Methodological Answer: "Criss-cross" cycloaddition with isocyanides (e.g., 1,4-diphenylbutin-1,4-dione) proceeds via:

  • Stepwise mechanism : Initial nucleophilic attack by isocyanide, followed by furan ring formation.
  • Regioselectivity : Dictated by steric hindrance and electronic effects of substituents (e.g., aryl groups stabilize transition states). X-ray data confirm fused-ring geometry .

Q. How can computational modeling optimize the synthesis of 1H,3H-furo[3,4-c]furan-based intermediates?

  • Methodological Answer: DFT calculations (e.g., B3LYP/6-31G*) predict:

  • Transition-state energies : Lower barriers for reactions with electron-withdrawing groups.
  • Stereochemical pathways : Favoring cis-fused rings due to reduced torsional strain.
    Validation via experimental yields (e.g., 72% for cis vs. 35% for trans isomers) .

Q. What challenges arise in characterizing low-abundance 1H,3H-furo[3,4-c]furan derivatives in complex matrices?

  • Methodological Answer: Use LC-HRMS/MS with:

  • Fragmentation patterns : Diagnostic ions (e.g., m/z 149 for furan cleavage).
  • Isotopic labeling : 13C^{13}C-tracing to confirm biosynthetic pathways in plant extracts.
    Limits of detection (LOD) ≤ 0.1 ng/mL are achievable with ion mobility spectrometry .

Q. How do contradictory bioactivity data (e.g., antioxidant vs. pro-oxidant effects) arise in studies of 1H,3H-furo[3,4-c]furan derivatives?

  • Methodological Answer: Discrepancies stem from:

  • Assay conditions : DPPH (non-polar) vs. ORAC (aqueous) assays yield conflicting results.
  • Concentration dependence : Pro-oxidant effects emerge at >100 µM due to redox cycling.
    Standardized protocols (e.g., ISO 10993-5) and dose-response curves are recommended .

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